molecular formula C9H11ClO3S B1524465 4-(Chloromethyl)-2-methanesulfonyl-1-methoxybenzene CAS No. 1311317-33-5

4-(Chloromethyl)-2-methanesulfonyl-1-methoxybenzene

Cat. No. B1524465
M. Wt: 234.7 g/mol
InChI Key: HMEUVZNQILIWNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chloromethyl)-2-methanesulfonyl-1-methoxybenzene (CM2MOB) is a chemical compound that has been studied for its potential applications in chemistry and biochemistry. CM2MOB is a member of the family of methanesulfonylbenzenes, a class of compounds that have been studied extensively in recent years due to their unique chemical and physical properties. CM2MOB is a colorless crystalline solid that is soluble in both organic and inorganic solvents.

Scientific Research Applications

    Pharmaceutical Intermediate

    • Field : Pharmaceutical Industry
    • Application : 4-(Chloromethyl)phenyltrichlorosilane, a compound similar to the one you mentioned, is used as a pharmaceutical intermediate .
    • Results : The outcomes would also depend on the specific drug being synthesized. The intermediate could contribute to the effectiveness of the final pharmaceutical product .

    Preparation of Functional Monomers

    • Field : Polymer Chemistry
    • Application : A compound called CM-Str (4-(Chloromethyl)styrene), which has a similar structure to the one you mentioned, is used as a starting material for the construction of a series of functional monomers .
    • Method : The chlorine in CM-Str is substituted with the corresponding azide, and the azide is reduced to afford an aminostyrene. This aminostyrene is then used as a common precursor for the preparation of functional monomers .
    • Results : The functional monomers prepared from the aminostyrene can be used to synthesize various polymers with specific properties .

properties

IUPAC Name

4-(chloromethyl)-1-methoxy-2-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3S/c1-13-8-4-3-7(6-10)5-9(8)14(2,11)12/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEUVZNQILIWNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCl)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-methanesulfonyl-1-methoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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